Cas no 956393-73-0 (1-Propyl-1H-pyrazol-3-amine)

1-Propyl-1H-pyrazol-3-amine is a pyrazole derivative featuring an amine functional group at the 3-position and a propyl substituent at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry applications. Its structural framework allows for further functionalization, making it valuable for constructing heterocyclic compounds and ligand systems. The propyl chain enhances lipophilicity, which can influence solubility and reactivity in synthetic pathways. The amine group provides a reactive site for condensation, acylation, or metal complexation. This compound is typically handled under controlled conditions due to its potential sensitivity to air or moisture, depending on purity and storage.
1-Propyl-1H-pyrazol-3-amine structure
1-Propyl-1H-pyrazol-3-amine structure
商品名:1-Propyl-1H-pyrazol-3-amine
CAS番号:956393-73-0
MF:C6H11N3
メガワット:125.171640634537
MDL:MFCD04970179
CID:1078823
PubChem ID:7017771

1-Propyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 1-Propyl-1H-pyrazol-3-ylamine
    • 1-propyl-1H-pyrazol-3-amine
    • 1-Propyl-1H-pyrazol-3-amine (ACI)
    • (1-Propyl-1H-pyrazol-3-yl)amine
    • 1-Propylpyrazol-3-amine
    • LONOODCVABUHFO-UHFFFAOYSA-N
    • 956393-73-0
    • TQP1418
    • AKOS000301614
    • ALBB-009794
    • E85690
    • SCHEMBL1859454
    • EN300-229803
    • BBL010137
    • MFCD04970179
    • 1-propyl-1 h-pyrazol-3-ylamine
    • 1H-pyrazol-3-amine, 1-propyl-
    • DA-00197
    • VS-02333
    • CS-0124174
    • STK346757
    • 1-Propyl-1H-pyrazol-3-amine
    • MDL: MFCD04970179
    • インチ: 1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8)
    • InChIKey: LONOODCVABUHFO-UHFFFAOYSA-N
    • ほほえんだ: N1N(CCC)C=CC=1N

計算された属性

  • せいみつぶんしりょう: 125.095297364 g/mol
  • どういたいしつりょう: 125.095297364 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 84.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • ぶんしりょう: 125.17
  • 疎水性パラメータ計算基準値(XlogP): 0.7

1-Propyl-1H-pyrazol-3-amine セキュリティ情報

  • 危険レベル:IRRITANT

1-Propyl-1H-pyrazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P014738-1000mg
1-Propyl-1H-pyrazol-3-amine
956393-73-0
1g
$ 1030.00 2022-06-03
Enamine
EN300-229803-2.5g
1-propyl-1H-pyrazol-3-amine
956393-73-0 95%
2.5g
$649.0 2024-06-20
TRC
P014738-250mg
1-Propyl-1H-pyrazol-3-amine
956393-73-0
250mg
$ 390.00 2022-06-03
abcr
AB376382-10 g
1-Propyl-1H-pyrazol-3-amine
956393-73-0
10g
€1,134.40 2022-03-02
Fluorochem
030133-5g
1-Propyl-1 H -pyrazol-3-ylamine
956393-73-0
5g
£782.00 2022-03-01
Fluorochem
030133-250mg
1-Propyl-1 H -pyrazol-3-ylamine
956393-73-0
250mg
£144.00 2022-03-01
abcr
AB376382-1g
1-Propyl-1H-pyrazol-3-amine; .
956393-73-0
1g
€616.10 2024-04-16
Enamine
EN300-229803-1g
1-propyl-1H-pyrazol-3-amine
956393-73-0 95%
1g
$425.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194814-250mg
1-Propyl-1h-pyrazol-3-amine
956393-73-0 98%
250mg
¥225.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194814-100mg
1-Propyl-1h-pyrazol-3-amine
956393-73-0 98%
100mg
¥109.00 2024-04-24

1-Propyl-1H-pyrazol-3-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  16 h, 25 °C
リファレンス
Preparation of oxime derivatives as glucokinase activators for treating metabolic diseases
, United States, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  16 h, 25 °C
リファレンス
Preparation of pyrazole derivatives as glucokinase activators
, United States, , ,

1-Propyl-1H-pyrazol-3-amine Raw materials

1-Propyl-1H-pyrazol-3-amine Preparation Products

1-Propyl-1H-pyrazol-3-amine 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:956393-73-0)1-Propyl-1H-pyrazol-3-amine
A1194986
清らかである:99%/99%/99%
はかる:100.0mg/250.0mg/1.0g
価格 ($):289.0/329.0/411.0